α-Methylcinnamaldehyde is an α-substituted derivative of cinnamaldehyde, a natural organic compound found in cinnamon bark. It belongs to the class of organic compounds known as phenylpropanoids, specifically α,β-unsaturated aldehydes. [] α-Methylcinnamaldehyde is widely employed as an olfactory principle in perfumes, with its characteristic scent contributing to fragrances like Lilial and Helional. []
Alpha-methylcinnamaldehyde can be derived from natural sources such as cinnamon oil, but it is typically synthesized in laboratory settings due to the complexity and variability of extraction from natural products. It falls under the category of aromatic aldehydes and is often studied for its antimicrobial properties and potential applications in pharmaceuticals.
The synthesis of alpha-methylcinnamaldehyde generally involves the condensation of benzaldehyde with propionaldehyde, a process that can be enhanced through various catalytic methods.
Key Synthesis Methods:
Alpha-methylcinnamaldehyde features a benzene ring connected to an unsaturated aldehyde chain. The presence of a methyl group at the alpha position affects its reactivity and physical properties.
Structural Characteristics:
The compound exhibits geometric isomerism due to the double bond between carbon atoms adjacent to the aldehyde group, leading to distinct cis and trans configurations.
Alpha-methylcinnamaldehyde participates in various chemical reactions typical of aldehydes:
The mechanism of action for alpha-methylcinnamaldehyde primarily relates to its interaction with biological systems:
Alpha-methylcinnamaldehyde possesses several notable physical and chemical properties:
These properties make it suitable for use in fragrances and flavoring agents, where stability and volatility are essential.
Alpha-methylcinnamaldehyde has a variety of applications across different fields:
α-Methylcinnamaldehyde (systematic IUPAC name: (2E)-2-methyl-3-phenylprop-2-enal) is an α,β-unsaturated aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol. Its structure features a phenyl ring attached to a propenal chain with a methyl substituent at the alpha (α) carbon, resulting in the chemical formula C₆H₅CH=C(CH₃)CHO. This methyl group introduces significant steric and electronic effects, distinguishing it from unsubstituted cinnamaldehyde. The compound typically exists as the trans (E) isomer due to thermodynamic stability [3] [9].
Table 1: Key Identifiers of α-Methylcinnamaldehyde
Property | Value |
---|---|
CAS Registry Number | 101-39-3 |
FEMA Number | 2697 |
EC Number | 202-938-8 |
Refractive Index (20°C) | 1.602–1.607 |
Density (25°C) | 1.047 g/mL |
Boiling Point | 148–149°C (27 mm Hg) / 302°F (100 mm Hg) |
Flash Point | 175°F (79°C) |
Physically, it presents as a clear, pale yellow to yellow viscous liquid with a characteristic sweet, spicy, cinnamon-like odor. It is insoluble in water (<0.1 g/100 mL at 21°C) but soluble in organic solvents like chloroform, methanol, ethanol, and oils [3] [6] [9]. The α-methyl group elevates its lipophilicity (LogP ≈ 2.68) compared to cinnamaldehyde, influencing its applications in fragrance and organic synthesis [3] [8].
While cinnamaldehyde was first isolated from cinnamon oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot, α-methylcinnamaldehyde emerged later as a structural analog of industrial interest. Its synthesis was developed to enhance the stability and olfactory properties of natural cinnamaldehyde. Early industrial production methods involved aldol condensation between benzaldehyde and propionaldehyde (propanal) under basic catalysts like sodium hydroxide, as documented in mid-20th-century flavor chemistry literature [4] [5].
The compound gained commercial traction due to its intense cinnamon aroma and superior fixative properties in perfumery. It was assigned FEMA GRAS status (FEMA 2697) and incorporated into food and fragrance formulations by the 1960s. Patent CN100595182C (2008) later optimized its synthesis, achieving yields up to 82.4% through controlled reaction kinetics and temperature management [5] [8].
Natural Occurrence:α-Methylcinnamaldehyde occurs minimally in nature. Trace amounts have been identified in peppermint oil (Mentha piperita), sherry wine, and mint species. However, these concentrations are commercially insignificant (<0.1% in essential oils), making isolation impractical for industrial use [3] [8].
Synthetic Production:Industrial manufacturing dominates via aldol condensation:Benzaldehyde + Propionaldehyde → α-Methylcinnamaldehyde
Modern processes, as per patent CN100595182C, involve:
Table 2: Natural vs. Synthetic Sources
Aspect | Natural Occurrence | Synthetic Production |
---|---|---|
Source | Peppermint oil, sherry, mint | Benzaldehyde + propionaldehyde |
Concentration | Trace (<0.1%) | >95% purity |
Key Challenges | Low yield, high extraction cost | Byproduct formation (e.g., resins) |
Scalability | Not feasible | High-yield (82.4%) and scalable |
The synthetic route ensures consistent quality for fragrances and flavors. Notably, the compound’s sensitivity to air and oxidation necessitates inert atmosphere storage (2–8°C) during production [3] [5] [8].
The structural similarity to cinnamaldehyde allows α-methylcinnamaldehyde to participate in analogous biochemical pathways. However, its biosynthesis in plants remains unelucidated, unlike cinnamaldehyde, which derives from phenylalanine via cinnamic acid [4].
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